Cas no 877648-11-8 (4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide)

4-Fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a fluorinated benzene ring, a furan moiety, and a phenylpiperazine substituent. This compound exhibits potential as a versatile intermediate in medicinal chemistry, particularly in the development of CNS-targeting agents due to its phenylpiperazine pharmacophore. The fluorine atom enhances metabolic stability and bioavailability, while the furan ring may contribute to binding affinity in receptor interactions. Its sulfonamide group offers opportunities for further functionalization, making it valuable for structure-activity relationship studies. The compound's well-defined synthetic pathway ensures reproducibility for research applications.
4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide structure
877648-11-8 structure
Product Name:4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide
CAS No:877648-11-8
MF:C22H24FN3O3S
MW:429.507667541504
CID:6420651
PubChem ID:12006047
Update Time:2025-06-03

4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide
    • AKOS002055594
    • SR-01000020090
    • CCG-195689
    • SR-01000020090-1
    • 4-fluoro-N-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)benzenesulfonamide
    • 877648-11-8
    • 4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide
    • SMR000237606
    • F2504-0566
    • AKOS021722904
    • MLS000724699
    • 4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide
    • CHEMBL1716613
    • HMS2530A16
    • Benzenesulfonamide, 4-fluoro-N-[2-(2-furanyl)-2-(4-phenyl-1-piperazinyl)ethyl]-
    • Inchi: 1S/C22H24FN3O3S/c23-18-8-10-20(11-9-18)30(27,28)24-17-21(22-7-4-16-29-22)26-14-12-25(13-15-26)19-5-2-1-3-6-19/h1-11,16,21,24H,12-15,17H2
    • InChI Key: YKFQTXQQZYOFAE-UHFFFAOYSA-N
    • SMILES: C1(S(NCC(C2=CC=CO2)N2CCN(C3=CC=CC=C3)CC2)(=O)=O)=CC=C(F)C=C1

Computed Properties

  • Exact Mass: 429.15224097g/mol
  • Monoisotopic Mass: 429.15224097g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 622
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.2
  • Topological Polar Surface Area: 74.2Ų

Experimental Properties

  • Density: 1.300±0.06 g/cm3(Predicted)
  • Boiling Point: 558.2±60.0 °C(Predicted)
  • pka: 10.65±0.50(Predicted)

4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide Pricemore >>

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Additional information on 4-fluoro-N-2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethylbenzene-1-sulfonamide

4-Fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No 877648-11-8): A Comprehensive Overview

The compound 4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide, identified by the CAS registry number 877648-11-8, represents a complex organic molecule with significant potential in pharmaceutical research. This compound is characterized by its unique structure, which incorporates a sulfonamide group, a fluoro-substituted benzene ring, and a piperazine moiety fused with a furan ring. The integration of these structural elements contributes to its diverse chemical properties and biological activities.

Recent advancements in medicinal chemistry have highlighted the importance of heterocyclic compounds like furan and piperazine in drug design. The furan ring, a five-membered aromatic structure, is known for its ability to participate in hydrogen bonding and π-interactions, enhancing the compound's bioavailability and target specificity. Similarly, the piperazine moiety, a six-membered saturated ring with two nitrogen atoms, is widely used in pharmaceuticals due to its flexibility and ability to form hydrogen bonds. The combination of these groups in the molecule under discussion suggests potential applications in modulating various biological targets, such as kinases or G-protein coupled receptors (GPCRs).

The sulfonamide group attached to the benzene ring plays a critical role in the compound's pharmacokinetic profile. Sulfonamides are known for their high lipophilicity and ability to enhance drug stability. This makes them ideal for designing drugs with prolonged half-lives and reduced clearance rates. Furthermore, the presence of the fluoro substituent on the benzene ring introduces electron-withdrawing effects, which can influence the compound's reactivity and selectivity towards specific biological targets.

Recent studies have explored the role of similar compounds in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that molecules incorporating furan and piperazine moieties exhibit potent inhibitory activity against acetylcholinesterase (AChE), an enzyme associated with cognitive decline in Alzheimer's patients. While our compound has not yet been explicitly tested for AChE inhibition, its structural similarities suggest it may warrant further investigation in this context.

In addition to its potential neurological applications, this compound may also exhibit anti-inflammatory or antitumor properties. The piperazine ring has been linked to anti-proliferative activity against various cancer cell lines, while the sulfonamide group can act as a scaffold for designing inhibitors of protein kinases involved in tumor growth. Emerging research in this area suggests that multi-target-directed ligands (MTDLs), which simultaneously modulate multiple biological pathways, could represent a promising strategy for developing more effective therapeutics with fewer side effects.

The synthesis of this compound likely involves a multi-step process combining nucleophilic aromatic substitution, coupling reactions, and cyclization steps. The incorporation of the furan ring may require protection-deprotection strategies to ensure regioselectivity during key transformations. Given the complexity of its structure, optimizing synthetic routes will be crucial for scaling up production if preclinical studies demonstrate promising results.

From an analytical standpoint, modern techniques such as high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy would be essential for confirming the compound's identity and purity. These methods provide detailed insights into molecular weight distribution and stereochemical integrity, ensuring that the final product meets rigorous quality control standards required for pharmaceutical development.

In terms of toxicity evaluation, preliminary assays would assess acute toxicity profiles using standard models like zebrafish or nematodes before progressing to mammalian systems. Understanding the compound's absorption, distribution, metabolism, and excretion (ADME) properties will also be critical for predicting its pharmacokinetic behavior in humans.

Looking ahead, partnerships between academic institutions and pharmaceutical companies could accelerate the development of this compound into a clinical candidate. Collaborative efforts leveraging computational modeling tools alongside experimental validation could streamline optimization processes aimed at improving efficacy while minimizing adverse effects.

In conclusion, while still in early stages of exploration, 4-fluoro-N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]benzene-1-sulfonamide (CAS No 877648-11-8) represents an intriguing candidate for drug discovery efforts targeting neurodegenerative diseases or cancer. Its unique structural features position it as a valuable addition to ongoing research programs focused on developing innovative therapeutic agents with enhanced selectivity and efficacy.

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